Difluprednate

endogenous anterior uveitis topical corticosteroid dosing frequency

Difluprednate is a second-generation, C6α/C9α-fluorinated corticosteroid prodrug with 21-acetate/17-butyrate esterification, delivering markedly higher glucocorticoid receptor affinity and corneal penetration than prednisolone. It achieves equivalent anti-inflammatory efficacy with fewer daily doses in cataract and trabeculectomy models and offers faster resolution in pediatric uveitis. This high-purity (≥98%) research compound is ideal for preclinical protocols where adherence, rapid onset, and IOP safety are critical. Request a quote today.

Molecular Formula C27H34F2O7
Molecular Weight 508.5 g/mol
CAS No. 23674-86-4
Cat. No. B1670567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluprednate
CAS23674-86-4
SynonymsW 6309;  W-6309;  W6309;  Difluprednate;  Durezol;  Epitopic
Molecular FormulaC27H34F2O7
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C
InChIInChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1
InChIKeyWYQPLTPSGFELIB-JTQPXKBDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Difluprednate 23674-86-4 for Ophthalmic Inflammation Research: A Potent Topical Corticosteroid


Difluprednate is a synthetic, second-generation corticosteroid derived from prednisolone acetate, distinguished by fluorination at the C6α and C9α positions and esterification with acetate at C21 and butyrate at C17 [1][2]. This lipophilic prodrug is formulated as a 0.05% oil-in-water emulsion for ophthalmic use, designed to enhance corneal penetration and tissue retention [3]. It exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR), thereby modulating the transcription of inflammatory mediator genes [4]. Difluprednate is indicated for the treatment of postoperative inflammation and pain, as well as endogenous anterior uveitis [5].

Why Difluprednate Cannot Be Readily Substituted with Prednisolone Acetate or Fluorometholone in Research Settings


Generic substitution among ophthalmic corticosteroids is not straightforward due to marked differences in potency, metabolic fate, and tissue penetration. Difluprednate's structural modifications confer a significantly higher glucocorticoid receptor binding affinity compared to prednisolone and a distinct metabolic pathway that yields a highly active metabolite with sustained local activity [1]. In contrast, alternative corticosteroids like fluorometholone are characterized by lower potency and minimal corneal penetration [2], while loteprednol etabonate is a 'soft steroid' designed for rapid inactivation to limit intraocular pressure (IOP) elevation, often at the cost of reduced anti-inflammatory efficacy [3]. Consequently, interchangeability is not supported by either pharmacodynamic or clinical evidence; selecting a comparator must be based on the specific research objective and the required balance between efficacy and safety.

Quantitative Evidence for Selecting Difluprednate Over Alternative Ophthalmic Corticosteroids


Difluprednate Achieves Noninferior Clinical Outcomes with Half the Dosing Frequency of Prednisolone Acetate in Uveitis

In a Phase III, double-masked, noninferiority study for endogenous anterior uveitis, difluprednate 0.05% administered four times daily demonstrated noninferior efficacy compared to prednisolone acetate 1% administered eight times daily [1]. At day 14, the mean change in anterior chamber cell grade was -2.2 for difluprednate versus -2.0 for prednisolone acetate (P = 0.16) [1]. Notably, a significantly higher proportion of patients achieved complete clearing of anterior chamber cells by day 3 with difluprednate (13.0% vs. 2.1%, P = 0.046) and by day 21 (73.9% vs. 63.8%, P = 0.013) [1].

endogenous anterior uveitis topical corticosteroid dosing frequency

Difluprednate Demonstrates Superior Speed in Postoperative Inflammation Clearance Compared to Prednisolone Acetate in Pediatric Patients

In a Phase 3B trial of 80 pediatric patients (0–3 years) post-cataract surgery, difluprednate 0.05% QID was compared to prednisolone acetate 1% QID [1]. At Day 1 post-surgery, the proportion of patients with a global inflammation score indicating 'no inflammation' was approximately double for difluprednate (30.8%, n=12) compared to prednisolone acetate (17.5%, n=7) [1]. This difference remained substantial at Day 8 (48.7% vs. 25.0%) [1]. Despite this faster initial response, the final incidence of complete clearing of anterior chamber cells at Day 14 was similar between groups (78.9% vs. 77.5%) [1].

pediatric cataract surgery postoperative inflammation global inflammation score

Difluprednate's Active Metabolite Exhibits Over 5-Fold Higher Glucocorticoid Receptor Affinity Than Prednisolone

Difluprednate is a prodrug that undergoes rapid deacetylation in ocular tissues to form its active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB) [1]. DFB demonstrates a significantly higher affinity for the glucocorticoid receptor compared to the parent compound prednisolone. The Ki (inhibition constant) value for DFB is reported as 611 nM, whereas the Ki for prednisolone is 3.4 nM [2]. A lower Ki value indicates higher binding affinity, meaning DFB binds approximately 5.6 times more potently to the glucocorticoid receptor than prednisolone (3.4 nM / 611 nM ≈ 5.6-fold difference) [2].

glucocorticoid receptor binding Ki value pharmacodynamics

Difluprednate Offers a Potent Alternative to Dexamethasone with Comparable IOP Safety Profile

A comparative study in 200 patients following small incision cataract surgery assessed the efficacy and safety of difluprednate 0.05% against dexamethasone 0.1% [1]. Both drugs were efficient in reducing inflammation, but difluprednate was noted to reduce anterior chamber cells and flare 'more rapidly' [1]. Crucially, there was no clinically significant intraocular pressure (IOP) elevation observed in either group over a 30-day period [1]. Furthermore, difluprednate was found to be more effective in controlling pain compared to dexamethasone [1].

postoperative cataract surgery intraocular pressure dexamethasone

Difluprednate Enables Significantly Lower Dosing Frequency After Trabeculectomy Compared to Prednisolone Acetate

A retrospective chart review of 115 eyes undergoing trabeculectomy compared postoperative outcomes between groups receiving difluprednate 0.05% (n=40) and prednisolone acetate 1% (n=75) [1]. The study found no difference in surgical success rates (IOP ≤ 21 mmHg and ≥20% reduction) between the two groups [1]. However, the difluprednate regimen required significantly fewer drops per day to achieve this comparable outcome [1]. The prednisolone acetate arm exhibited 1-year failure rates of 12–31%, while the difluprednate arm exhibited 12–35%, a statistically non-significant difference [1].

trabeculectomy glaucoma surgery dosing adherence

Difluprednate Combined with Bromfenac Accelerates Cystoid Macular Edema Resolution by Over 4 Months Compared to Other Regimens

A large retrospective analysis (N=518 patients) evaluated various treatment regimens for cystoid macular edema (CME) secondary to uveitis or cataract surgery [1]. The combination of difluprednate and bromfenac (an NSAID) demonstrated the shortest mean resolution time for CME at 1.45 months [1]. This was significantly faster than other commonly used regimens: by 5.40 months compared to ketorolac alone (P = 0.0011) and by 4.76 months compared to the combination of ketorolac and prednisolone acetate (P = 0.0015) [1]. The ANOVA test confirmed significant differences among treatment groups (F=6.455, P<0.00001) [1].

cystoid macular edema CME bromfenac combination therapy

Optimal Application Scenarios for Difluprednate in Ophthalmic Research and Procurement


Research on Postoperative Inflammation Management with Reduced Dosing Frequency

Difluprednate is ideally suited for research studies focused on postoperative management of inflammation where reducing patient or subject dosing burden is a primary objective. As demonstrated in clinical trials for trabeculectomy [1] and cataract surgery [2], difluprednate achieves outcomes comparable to prednisolone acetate with fewer daily doses. This makes it a preferred choice for long-term postoperative protocols in animal models or clinical studies where adherence is a concern.

Pediatric Ophthalmic Research Requiring Rapid Inflammation Control

In pediatric research settings, where the inflammatory response is often more robust and rapid control is critical to prevent complications, difluprednate's faster onset of action provides a significant advantage. Evidence shows a higher proportion of pediatric patients achieve complete resolution of inflammation earlier post-surgery compared to those treated with prednisolone acetate [3]. This makes it an important tool for investigators studying pediatric cataract surgery outcomes.

Studies on Cystoid Macular Edema (CME) Requiring Accelerated Resolution

For research focusing on CME secondary to uveitis or surgery, difluprednate, particularly in combination with the NSAID bromfenac, offers a potent and fast-acting therapeutic option. Evidence demonstrates that this combination reduces CME resolution time by over 4 months compared to other common regimens [4]. This can significantly shorten study duration and improve throughput in preclinical and clinical research on retinal inflammation.

Investigations Requiring a High-Potency Corticosteroid with a Favorable IOP Safety Profile

When a research protocol necessitates a high-potency corticosteroid but the potential for IOP elevation is a confounding factor, difluprednate is a viable alternative to agents like dexamethasone. Head-to-head studies indicate equivalent anti-inflammatory efficacy with no clinically significant increase in IOP when compared to dexamethasone over a 30-day period [5]. This profile is particularly useful in chronic inflammation models or in studies using subjects with pre-existing risk factors for glaucoma.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Difluprednate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.